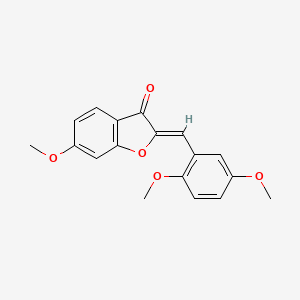
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one, also known as DMDBO-Furanone, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzofuranone and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene is not fully understood. However, it has been suggested that (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene inhibits the activity of enzymes involved in various cellular processes, including cell proliferation and DNA replication. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has also been shown to induce the expression of various genes involved in apoptosis.
Advantages and Limitations for Lab Experiments
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antibacterial, and antifungal activities. However, (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has some limitations for lab experiments. It is relatively unstable and can degrade over time. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has several potential future directions for scientific research. It could be further studied for its anticancer, antibacterial, and antifungal activities. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene could also be studied for its potential use in drug development. Additionally, (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene could be studied for its potential use in various other applications, including agriculture and food preservation.
In conclusion, (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have potent anticancer, antibacterial, and antifungal activities and could have potential use in drug development. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene can be synthesized using various methods, including the one-pot synthesis method and the Suzuki-Miyaura coupling method. The one-pot synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde and 2-methoxyphenol in the presence of a base and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then stirred at room temperature for several hours to yield (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene. The Suzuki-Miyaura coupling method involves the reaction of 2,5-dimethoxybenzaldehyde and 6-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction mixture is then stirred at room temperature to yield (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene.
Scientific Research Applications
(Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has been shown to have potential applications in scientific research. It has been reported to have anticancer, antibacterial, and antifungal activities. (Z)-2-(2,5-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-onene has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-7-15(22-3)11(8-12)9-17-18(19)14-6-4-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHZCFEOMREFE-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

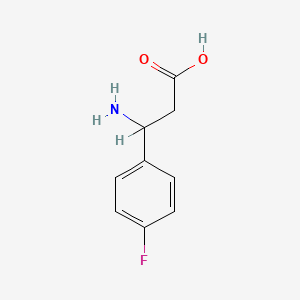
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
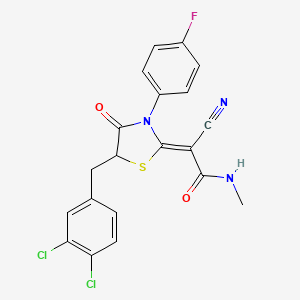

![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)
![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)


![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)
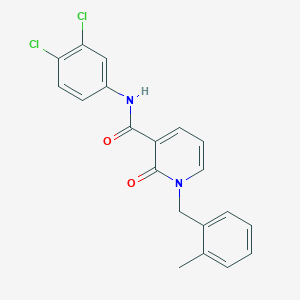
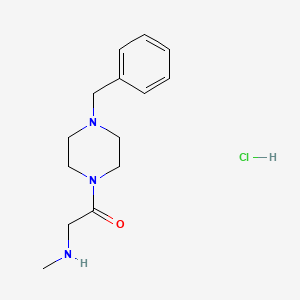
![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile](/img/structure/B2883915.png)